molecular formula C10H12N2O B1368377 (5-methoxy-1H-indol-3-yl)methanamine CAS No. 60523-82-2

(5-methoxy-1H-indol-3-yl)methanamine

Cat. No. B1368377
CAS RN: 60523-82-2
M. Wt: 176.21 g/mol
InChI Key: CAHOMULUOHSWPI-UHFFFAOYSA-N
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Description

“(5-methoxy-1H-indol-3-yl)methanamine” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2O/c1-13-8-2-3-10-9 (4-8)7 (5-11)6-12-10/h2-4,6,12H,5,11H2,1H3 . The Canonical SMILES is COC1=CC2=C (C=C1)NC=C2CN .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 176.21 g/mol . The compound has a topological polar surface area of 51 Ų .

Scientific Research Applications

Synthesis and Chemical Applications

(5-methoxy-1H-indol-3-yl)methanamine has been utilized in various synthetic procedures, contributing to the development of new chemical compounds. For instance, it has been used in the novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, which are generated from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This synthesis method offers a straightforward approach to produce a variety of substituted compounds starting from readily available materials (Schlosser et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown potential in various therapeutic areas. For instance, indole-3-methanamines have been studied as ligands for the 5-HT4 receptor, with specific compounds demonstrating good affinity and potential for future synthetic work in pharmacological applications (Hanna-Elias et al., 2009).

Analytical Chemistry

In analytical chemistry, the compound has been used to characterize synthetic routes to psychoactive tryptamines. This application is significant in understanding the production and properties of various tryptamine derivatives (Brandt et al., 2004).

Spectroscopic and Electronic Properties

Research on the energetic and spectroscopic profiles of this compound derivatives, like MIMIM, has been conducted. These studies involve DFT and experimental approaches to evaluate their electronic properties, contributing to a deeper understanding of their chemical behavior (Al-Wabli et al., 2017).

Safety and Hazards

“(5-methoxy-1H-indol-3-yl)methanamine” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261 and P280 . The compound should be stored in a refrigerator .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-3-yl)methanamine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to influence a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that the compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

(5-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHOMULUOHSWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563182
Record name 1-(5-Methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60523-82-2
Record name 1-(5-Methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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